![molecular formula C4Cl4F6O B6313225 (2,2-Dichloro-1,1,1-trifluoro)-(2',2'-dichloro-1',1',2'-trifluro)ether CAS No. 1858256-94-6](/img/structure/B6313225.png)
(2,2-Dichloro-1,1,1-trifluoro)-(2',2'-dichloro-1',1',2'-trifluro)ether
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Overview
Description
(2,2-Dichloro-1,1,1-trifluoro)-(2',2'-dichloro-1',1',2'-trifluro)ether, commonly referred to as DDTE, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a sweet odor and a boiling point of 28.5°C. DDTE is a halogenated ether, meaning it contains both chlorine and fluorine atoms, which provide it with unique properties that make it useful for a variety of applications.
Scientific Research Applications
The unique properties of DDTE make it an ideal compound for a variety of scientific research applications. It is used as a solvent in many organic reactions, as a reagent in the synthesis of other organic compounds, and as a chromatographic stationary phase for the separation of complex mixtures. DDTE is also used in the synthesis of drugs and pharmaceuticals, and it has been used as a catalyst in the production of polymers.
Mechanism of Action
DDTE is an organic compound with a unique structure that allows it to interact with other molecules in a specific way. The chlorine and fluorine atoms in the compound form a pi-bond that is capable of forming hydrogen bonds, which allows it to interact with other molecules in a way that is not possible with other compounds. This allows DDTE to act as a catalyst in certain reactions, and it can also interact with other molecules in a way that can alter their properties.
Biochemical and Physiological Effects
The effects of DDTE on the body are not well understood, but it is known to be an irritant to the skin and eyes, and it can cause irritation to the respiratory system when inhaled. It has also been shown to be toxic to aquatic organisms, and it has been linked to reproductive and developmental effects in animals.
Advantages and Limitations for Lab Experiments
The advantages of using DDTE in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in certain reactions. Its low toxicity makes it a safer alternative to other compounds, and its ability to act as a catalyst can speed up reactions and make them more efficient. The main limitation of using DDTE in laboratory experiments is its instability, as it is prone to hydrolysis in the presence of water.
Future Directions
The future of DDTE is promising, as its unique properties make it a valuable compound for a variety of applications. Research is being conducted to explore the potential of DDTE as a catalyst in industrial processes, as well as its potential use in the synthesis of drugs and pharmaceuticals. It is also being studied for its potential use in the production of polymers and other materials, and its potential applications in the fields of medicine and biotechnology. Additionally, research is being conducted to better understand the biochemical and physiological effects of DDTE, as well as its potential environmental impacts.
Synthesis Methods
DDTE is synthesized by a process known as the Williamson ether synthesis, which is a method of producing ethers from alcohols and alkyl halides. In this process, an alcohol and an alkyl halide are reacted in the presence of a base, such as sodium hydroxide, to form an ether. The reaction of DDTE is shown below:
R-OH + R'-Cl → R-O-R' + HCl
properties
IUPAC Name |
1,1-dichloro-2-(1,1-dichloro-2,2,2-trifluoroethoxy)-1,2,2-trifluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6O/c5-1(6,9)4(13,14)15-2(7,8)3(10,11)12 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZQKUMYCSFQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(OC(C(F)(F)F)(Cl)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloro-1,1,1-trifluoro)-(2',2'-dichloro-1',1',2'-trifluro)ether |
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